An In-Depth Technical Guide to Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. We will delve into its fundamental properties, explore logical synthetic strategies, and contextualize its application as a valuable scaffold in modern drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their work.
Core Molecular Profile and Physicochemical Properties
Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a substituted pyrazolopyridine. This family of compounds is recognized for its structural similarity to purine bases, making it a "privileged scaffold" in medicinal chemistry.[1] Understanding the precise molecular and physical characteristics is the foundational step for its effective use in any research endeavor.
Chemical Structure and Identification
The structure consists of a fused pyrazole and pyridine ring system. The bromine atom at position C3 and the methyl ester at C5 are key functional handles that allow for diverse chemical modifications, a critical feature for developing libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Chemical structure of the title compound.
Quantitative Data Summary
The key identifying and physical properties are summarized in the table below. These data are essential for experimental planning, reaction stoichiometry calculations, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrN₃O₂ | [2][3] |
| Molecular Weight | 256.06 g/mol | [2][3] |
| CAS Number | 1206984-55-5 | [2][3] |
| MDL Number | MFCD22549637 | [3] |
| Appearance | Solid (typical) | |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Strategic Synthesis and Mechanistic Rationale
While specific, proprietary syntheses may vary between suppliers, a logical and common route to methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate involves the final-step esterification of its corresponding carboxylic acid precursor. This approach is efficient and relies on well-established, high-yielding chemical transformations.
Retrosynthetic Analysis
A logical disconnection approach points to 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid as the immediate precursor. This acid itself can be constructed from simpler pyridine and pyrazole precursors, though such routes are often complex. The most direct and field-proven final step is the esterification.
Caption: Retrosynthetic analysis and forward synthesis strategy.
Experimental Protocol: Fischer Esterification of the Carboxylic Acid Precursor
This protocol describes a robust and self-validating method for synthesizing the title compound from its commercially available carboxylic acid precursor[4]. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To convert 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid to its methyl ester.
Materials:
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3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid (1.0 eq)
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Methanol (MeOH), anhydrous (20-30 volumes)
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Sulfuric acid (H₂SO₄), concentrated (catalytic, ~0.1 eq)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)
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Hexanes
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid.
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Causality: The glassware must be dry to prevent the introduction of water, which can hydrolyze the ester product and shift the reaction equilibrium unfavorably.
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-
Reagent Addition: Add anhydrous methanol to the flask to fully dissolve or suspend the starting material. Slowly and carefully, add the catalytic amount of concentrated sulfuric acid while stirring.
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Causality: Methanol serves as both the solvent and the reactant. Using it in large excess drives the reaction equilibrium toward the product side (Le Chatelier's principle). Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
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-
Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate.
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-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
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Causality: Neutralization is critical to quench the catalyst and remove any unreacted carboxylic acid by converting it to its water-soluble sodium salt.
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-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
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Causality: The methyl ester product is significantly more soluble in organic solvents like ethyl acetate than in the aqueous methanol mixture, allowing for its efficient separation.
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Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
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Causality: The brine wash and drying agent remove dissolved water from the organic phase, which is essential before solvent removal to obtain a pure, dry product.
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-
Purification (if necessary): The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Core Applications in Drug Discovery
The true value of methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate lies in its utility as a versatile intermediate for creating novel therapeutic agents. Its pyrazolopyridine core is a key feature in numerous biologically active molecules.
Scaffold for Kinase Inhibitors
Pyrazolopyridine derivatives are widely used as scaffolds for kinase inhibitors, which are a cornerstone of modern oncology and immunology.[5] The nitrogen atoms in the ring system can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, while the substituents provide vectors for achieving potency and selectivity.
Used in pharmaceutical research, this compound serves as an intermediate for synthesizing kinase inhibitors and other bioactive molecules.[6] Its structure is conducive to developing compounds with potential anti-inflammatory and antitumor properties.[6]
Caption: Role as a scaffold with vectors for SAR exploration.
Applications in CNS and Other Therapeutic Areas
The scaffold is also employed in medicinal chemistry programs targeting central nervous system (CNS) disorders and cancer.[6] The ability to modify the core at the bromine and ester positions allows chemists to fine-tune properties like solubility, cell permeability, and metabolic stability, which are critical for developing effective drugs for these complex diseases.
Safety, Handling, and Storage
Proper handling is paramount for ensuring laboratory safety and maintaining the integrity of the compound.
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Hazard Identification: The compound is associated with the following GHS hazard statements:
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Recommended Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
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Storage: As recommended by suppliers, the compound should be stored in a tightly sealed container under an inert atmosphere at 2-8°C to prevent degradation.[3]
References
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Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PubMed Central - NIH URL: [Link]
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Title: 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 3-bromo-, methyl ester Source: MySkinRecipes URL: [Link]
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Title: METHYL 3-BROMO-1H-PYRAZOLO[3,4-C]PYRIDINE-5-CARBOXYLATE, 95% Purity, C8H6BrN3O2, 100 mg Source: CP Lab Safety URL: [Link]
- Title: CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b)
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Title: 5-Bromo-1H-pyrazolo[3,4-c]pyridine Source: PubChem URL: [Link]
-
Title: 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research Source: MDPI URL: [Link]
-
Title: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ Source: ResearchGate URL: [Link]
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Title: 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method Source: DOI URL: [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 1206984-55-5|Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate|BLD Pharm [bldpharm.com]
- 4. 1784634-07-6|3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 6. 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 3-bromo-, methyl ester [myskinrecipes.com]
